(4-bromo-1H-pyrrol-2-yl)(1,4-thiazinan-4-yl)methanone
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Overview
Description
(4-bromo-1H-pyrrol-2-yl)(1,4-thiazinan-4-yl)methanone is a complex organic compound characterized by the presence of a brominated pyrrole ring and a thiazinane moiety
Preparation Methods
The synthesis of (4-bromo-1H-pyrrol-2-yl)(1,4-thiazinan-4-yl)methanone typically involves multi-step organic reactions. The synthetic route often starts with the bromination of pyrrole, followed by the introduction of the thiazinane group through a series of nucleophilic substitution reactions. The reaction conditions usually require controlled temperatures and the use of specific catalysts to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to optimize efficiency and cost-effectiveness .
Chemical Reactions Analysis
(4-bromo-1H-pyrrol-2-yl)(1,4-thiazinan-4-yl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the bromine atom.
Scientific Research Applications
(4-bromo-1H-pyrrol-2-yl)(1,4-thiazinan-4-yl)methanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of (4-bromo-1H-pyrrol-2-yl)(1,4-thiazinan-4-yl)methanone involves its interaction with specific molecular targets. The brominated pyrrole ring can interact with enzymes and receptors, modulating their activity. The thiazinane moiety may contribute to the compound’s binding affinity and specificity. These interactions can affect various cellular pathways, leading to the observed biological effects .
Comparison with Similar Compounds
(4-bromo-1H-pyrrol-2-yl)(1,4-thiazinan-4-yl)methanone can be compared with other brominated pyrrole derivatives and thiazinane-containing compounds. Similar compounds include:
(4-chloro-1H-pyrrol-2-yl)(1,4-thiazinan-4-yl)methanone: This compound has a chlorine atom instead of bromine, which may alter its reactivity and biological activity.
(4-bromo-1H-pyrrol-2-yl)(1,4-piperazin-4-yl)methanone: The thiazinane group is replaced by a piperazine ring, potentially affecting its chemical properties and applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(4-bromo-1H-pyrrol-2-yl)-thiomorpholin-4-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2OS/c10-7-5-8(11-6-7)9(13)12-1-3-14-4-2-12/h5-6,11H,1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHLCNAGMDRCRFV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=CC(=CN2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601328396 |
Source
|
Record name | (4-bromo-1H-pyrrol-2-yl)-thiomorpholin-4-ylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601328396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
29.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49665792 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
923200-04-8 |
Source
|
Record name | (4-bromo-1H-pyrrol-2-yl)-thiomorpholin-4-ylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601328396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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